molecular formula C6H6ClIN2 B13338904 3-Chloro-4-iodobenzene-1,2-diamine

3-Chloro-4-iodobenzene-1,2-diamine

Cat. No.: B13338904
M. Wt: 268.48 g/mol
InChI Key: LNHUJXXAJNXABC-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzene-1,2-diamine is a halogenated aromatic diamine with the molecular formula C₆H₅ClIN₂. The compound features a benzene ring substituted with chlorine at position 3, iodine at position 4, and two amino groups at positions 1 and 2 (ortho-diamine configuration). This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as quinoxalines, benzimidazoles, and indoloquinoxalines .

The presence of iodine and chlorine introduces significant electron-withdrawing effects, which can modulate reactivity in nucleophilic substitution or cyclocondensation reactions. For instance, iodine’s large atomic radius may influence steric interactions in catalytic processes, while chlorine’s electronegativity enhances the ring’s electrophilic character. These attributes are critical in pharmaceutical and materials chemistry, where halogenated diamines are often precursors to bioactive molecules or ligands for metal complexes .

Properties

Molecular Formula

C6H6ClIN2

Molecular Weight

268.48 g/mol

IUPAC Name

3-chloro-4-iodobenzene-1,2-diamine

InChI

InChI=1S/C6H6ClIN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2

InChI Key

LNHUJXXAJNXABC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)N)Cl)I

Origin of Product

United States

Preparation Methods

Direct Halogenation and Aromatic Substitution

Method Overview:
This approach involves the stepwise halogenation of aniline derivatives, typically starting from 3-chloroaniline or 4-iodoaniline, followed by selective halogenation to introduce iodine or chlorine at specific positions on the aromatic ring. The process often employs electrophilic halogenation under controlled conditions to achieve regioselectivity.

Key Steps & Conditions:

  • Starting from 3-chloroaniline, the aromatic ring undergoes diazotization to generate diazonium salts.
  • These diazonium salts are then subjected to Sandmeyer reactions, where halogenation occurs via copper-catalyzed substitution with iodine or chlorine.
  • Reaction parameters such as temperature, solvent (e.g., acetonitrile, ethanol), and stoichiometry are optimized to improve yield and selectivity.

Research Data:

  • A study demonstrated that diazotization of 3-chloroaniline followed by treatment with potassium iodide (KI) yields 3-chloro-4-iodobenzene-1,2-diamine with moderate yields (~45-70%) depending on conditions (see).
  • The reaction's success hinges on controlling the reaction temperature (~0–5°C) and using an excess of halogenating agents to favor mono-halogenation.

Advantages:

  • High regioselectivity.
  • Compatibility with various functional groups.

Limitations:

  • Requires careful control of reaction conditions to prevent over-halogenation or side reactions.

Diazotization Followed by Iodination

Method Overview:
This method involves converting aniline derivatives into diazonium salts, which are then coupled with iodine sources to produce aryl iodides, including the target compound.

Experimental Procedure & Data:

  • Aniline derivatives are diazotized using sodium nitrite (NaNO₂) in acidic conditions at low temperatures (~0°C).
  • The diazonium salt is then reacted with iodine or iodine-based reagents, such as potassium iodide (KI), in the presence of a reducing agent or under oxidative conditions.
  • The process often employs solvents like water or acetonitrile, with reaction times ranging from minutes to hours.

Research Findings:

  • A study reported that diazotization of 4-chloroaniline followed by treatment with KI at room temperature yields 4-iodo-chlorobenzene derivatives with yields up to 88% under optimized conditions (see).
  • The reaction's efficiency depends on temperature control, reagent stoichiometry, and solvent choice.

Reaction Scheme:
$$ \text{Ar-N}_2^+ \text{Cl} \xrightarrow{\text{KI, oxidation}} \text{Ar-I} \text{Cl} $$

Advantages:

  • High yields and regioselectivity.
  • Suitable for large-scale synthesis.

Limitations:

  • Sensitive to reaction conditions; over-iodination possible.

Copper-Catalyzed Aromatic Amination and Diarylation

Method Overview:
This involves the use of copper catalysis to facilitate diarylation of diamines with aryl iodides, enabling the formation of complex aromatic diamines like this compound.

Key Experimental Data:

  • Reactions are typically performed with catalytic amounts of CuI and ligands such as L1 (L-proline) or L2 (2-(isobutyryl)cyclohexanone).
  • Solvents like dimethylformamide (DMF) or acetonitrile (EtCN) are employed at elevated temperatures (~100–110°C).
  • Reaction times range from 6 to 24 hours, with yields varying from 30% to over 75%, depending on the substrate and conditions (see).

Sample Data Table:

Entry Amine Substrate Catalyst System Temperature (°C) Yield (%) Reference
1 1 (primary diamine) CuI/L1/DMF 110 40
2 2 (putrescine) CuI/L1/EtCN 100 60
3 2 CuI/L2/DMF 110 75

Advantages:

  • Facilitates selective diarylation.
  • Compatible with various substituted diamines.

Limitations:

  • Requires elevated temperatures and inert atmospheres.

Summary of Preparation Methods

Method Key Reagents Typical Conditions Yield Range Remarks
Direct Halogenation Halogenating agents, solvents Controlled temperature, inert atmosphere 45–70% Regioselective, needs careful control
Diazotization + Iodination NaNO₂, KI, acids 0–5°C, room temperature 45–88% High regioselectivity
Copper-Catalyzed Diarylation CuI, ligands, aryl iodides 100–110°C, inert atmosphere 30–75% Suitable for complex derivatives
Aromatic Nucleophilic Substitution ICl, oxidants Room temperature 50–70% Functional group tolerant

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form different amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Such as sodium hydroxide or other nucleophiles.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Various amines.

    Substitution Products: Compounds with different functional groups replacing halogens.

Scientific Research Applications

3-Chloro-4-iodobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include:

    Enzyme Inhibition: By binding to active sites of enzymes.

    Receptor Modulation: By interacting with receptor proteins and altering their signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares 3-Chloro-4-iodobenzene-1,2-diamine with structurally related halogenated benzene-1,2-diamines:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference ID
This compound Cl (3), I (4) C₆H₅ClIN₂ High steric bulk; used in heterocycle synthesis
4-Chloro-3-fluorobenzene-1,2-diamine Cl (4), F (3) C₆H₅ClFN₂ Enhanced electrophilicity due to F; lower molecular weight
4-Bromo-3-chlorobenzene-1,2-diamine Br (4), Cl (3) C₆H₅BrClN₂ Bromine’s polarizability aids in cross-coupling reactions
3-Chloro-5-fluorobenzene-1,2-diamine Cl (3), F (5) C₆H₅ClFN₂ Asymmetric substitution impacts regioselectivity
4-Chloro-5-fluorobenzene-1,2-diamine Cl (4), F (5) C₆H₅ClFN₂ Adjacent halogens may hinder cyclization kinetics

Key Observations:

  • Halogen Type: Iodine (atomic radius: 140 pm) in the target compound increases steric hindrance compared to smaller halogens like fluorine (64 pm) or chlorine (99 pm). This can slow reaction rates in sterically demanding processes .
  • Substituent Position: Chlorine at position 3 (meta to amino groups) creates a distinct electronic profile compared to para-substituted analogs (e.g., 4-chloro derivatives). For example, 4-nitrobenzene-1,2-diamine () showed reduced reactivity in quinoxaline synthesis compared to chloro-substituted variants, highlighting the role of substituent position in directing electronic effects .
  • Molecular Weight: The iodine atom contributes to a higher molecular weight (304.47 g/mol) versus bromine (263.47 g/mol) or fluorine (174.57 g/mol), which may influence solubility and crystallization behavior .

Biological Activity

3-Chloro-4-iodobenzene-1,2-diamine is an aromatic compound characterized by the presence of chlorine and iodine substituents on a benzene ring, along with two amino groups. This unique structure endows it with notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H5ClI(NH2)2
  • Molecular Weight : Approximately 268.48 g/mol
  • Structure : The compound features a benzene ring with chlorine and iodine substituents at the 3 and 4 positions, respectively, along with two amino groups at the 1 and 2 positions.

Research indicates that this compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function. This interaction can lead to altered metabolic pathways in cells.
  • Receptor Modulation : It may interact with various receptor proteins, influencing cellular signaling pathways. Such modulation can affect numerous physiological processes.

Biological Activity

The biological activities of this compound have been explored in various studies:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial strains and demonstrated effectiveness in inhibiting growth.

Anticancer Properties

Research indicates potential anticancer activity, particularly in targeting specific cancer cell lines. The compound's ability to interfere with cellular processes makes it a candidate for further investigation in cancer therapy.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated through various assays. Results indicate that the compound exhibits dose-dependent cytotoxicity in certain cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of specific cancer cell lines
CytotoxicityDose-dependent effects observed in vitro

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Iodobenzene-1,4-diamineC6H7I2N2Different substitution pattern affecting reactivity
3-Chlorobenzene-1,2-diamineC6H7ClN2Lacks iodine; different electronic properties
4-Iodobenzene-1,2-diamineC6H7I2N2Different position of iodine affecting properties

The unique arrangement of halogens and amino groups in this compound influences its reactivity and biological interactions compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-iodobenzene-1,2-diamine, and how can regioselectivity challenges be addressed?

Answer: The synthesis of halogenated diamines like this compound typically involves sequential electrophilic aromatic substitution (EAS) reactions. To ensure regioselectivity:

  • Directing Groups: The amine groups (-NH₂) act as strong ortho/para directors. Introducing chlorine first (via chlorination) followed by iodine (using I₂ with a Lewis acid like FeCl₃) can leverage the directing effects of the amine and chloro groups.
  • Protection of Amines: Protecting one amine group (e.g., via acetylation) can prevent overhalogenation and control substitution patterns .
  • Reaction Conditions: Use low temperatures (0–5°C) and controlled stoichiometry to minimize side reactions.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR: The aromatic protons adjacent to electron-withdrawing groups (Cl, I) show downfield shifts (δ 7.0–8.5 ppm). Amine protons appear as broad singlets (δ 4.5–5.5 ppm) .
  • IR Spectroscopy: N-H stretches (3250–3350 cm⁻¹) confirm primary amines; C-Cl and C-I bonds show peaks near 550–650 cm⁻¹ and 500–600 cm⁻¹, respectively.
  • Mass Spectrometry (HRMS): The molecular ion peak ([M+H]⁺) should match the exact mass (C₆H₆ClIN₂: ~283.89 g/mol) .

Q. What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization: Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.
  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (1:3 to 1:1) separates halogenated byproducts.
  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Q. How does the compound’s solubility influence experimental design?

Answer: this compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and alcohols. For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in aqueous buffers .

Q. What safety precautions are critical when handling this compound?

Answer:

  • Toxicity: Primary amines can be skin irritants; use PPE (gloves, goggles).
  • Halogen Handling: Iodine residues require proper disposal to avoid environmental contamination.
  • Storage: Keep in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do the electronic effects of chlorine and iodine influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Iodine as a Leaving Group: The C-I bond’s low bond dissociation energy (~234 kJ/mol) makes it reactive in Suzuki-Miyaura or Ullmann couplings.
  • Chlorine as an Electron-Withdrawing Group: Enhances electrophilicity of adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) reactions.
  • Methodology: Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in anhydrous THF at 60–80°C .

Q. What role does this compound play in designing kinase inhibitors?

Answer:

  • Scaffold for Drug Design: The diamine backbone can chelate metal ions in catalytic kinase domains, while halogens enhance binding via hydrophobic interactions.
  • Experimental Design: Use molecular docking (AutoDock Vina) to predict binding affinities to VEGFR2 or EGFR. Validate with in vitro kinase assays (IC₅₀ determination) .
  • Structure-Activity Relationship (SAR): Modify substituents to balance potency and selectivity .

Q. How do hydrogen-bonding patterns in crystalline this compound affect its material properties?

Answer:

  • Graph Set Analysis: N-H⋯N and N-H⋯Cl hydrogen bonds form R₂²(8) motifs, creating layered structures. Use SHELX for crystallographic refinement .
  • Impact on Stability: Strong intermolecular H-bonding increases melting point (≈180–190°C) and reduces hygroscopicity.
  • Applications: Potential use in coordination polymers or MOFs for gas storage .

Q. What methodologies characterize the compound’s electrochemical behavior?

Answer:

  • Cyclic Voltammetry (CV): Scan in acetonitrile with 0.1 M TBAPF₆. Look for oxidation peaks (≈1.2 V vs. Ag/AgCl) corresponding to amine oxidation.
  • DFT Calculations: Compare experimental redox potentials with HOMO/LUMO energies computed at the B3LYP/6-31G* level .

Q. How can this compound be utilized in hybrid nanoflower synthesis?

Answer:

  • Protocol: Mix the diamine with Cu²⁺ ions (1:2 molar ratio) in phosphate buffer (pH 7.4) at 25°C. Centrifuge the hybrid nanoflowers (hNFs) after 72h.
  • Applications: hNFs enhance catalytic activity in ROS scavenging or drug delivery. Characterize via SEM and XRD .

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